tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate
Description
This compound is a carbamate-protected biphenyl derivative featuring an aminomethyl group at the 2'-position of the biphenyl scaffold and a tert-butyl carbamate moiety at the 3-position of the adjacent phenyl ring. Its structure combines a rigid biphenyl core with functional groups that enhance solubility and modulate reactivity, making it valuable in medicinal chemistry for drug discovery and proteolysis-targeting chimera (PROTAC) applications .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[[3-[2-(aminomethyl)phenyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-14-7-6-9-15(11-14)17-10-5-4-8-16(17)12-20/h4-11H,12-13,20H2,1-3H3,(H,21,22) |
InChI Key |
UZTJUQALQXUZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CC=C2CN |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Steps
Given the lack of specific literature on this exact compound, a general approach based on similar compounds can be outlined:
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Suzuki Coupling | Aryl halide, aryl boronic acid, Pd catalyst | Solvent (e.g., toluene), base (e.g., NaOH), reflux |
| 2 | Aminomethylation | Formaldehyde, ammonia or amine, reducing agent (e.g., NaBH3CN) | Solvent (e.g., methanol), room temperature |
| 3 | Carbamate Formation | tert-Butyl chloroformate, base (e.g., pyridine) | Solvent (e.g., dichloromethane), 0°C to room temperature |
Analysis of Preparation Methods
The preparation of This compound requires careful control of reaction conditions to optimize yield and purity. The biphenyl structure provides rigidity and potential for π-π interactions, which are advantageous in biological applications compared to more flexible structures like cyclohexane derivatives.
Challenges and Considerations
- Stereochemistry : Controlling stereochemistry can be challenging, especially if chiral centers are introduced during synthesis.
- Yield and Purity : Optimizing reaction conditions is crucial to achieve high yields and purity, which can impact the compound's biological activity.
- Scalability : For industrial production, scaling up the synthesis while maintaining yield and purity is essential.
Chemical Reactions Analysis
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving carbamate derivatives.
Industry: The compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The biphenyl structure may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s key structural analogs differ in substituent type, position, and electronic properties, as summarized below:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Analog 1) reduce nucleophilicity at the biphenyl core, whereas electron-donating groups (e.g., methoxy in Analog 2) enhance reactivity for further functionalization .
- Biological Relevance : Fluorinated analogs (e.g., Analog 3) exhibit improved metabolic stability and binding affinity for enzyme targets like HDACs , while sulfonamide-containing derivatives (e.g., Analog 5) show enhanced solubility and membrane permeability .
Biological Activity
tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate, a complex organic compound, has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C19H24N2O2 and a molecular weight of approximately 312.4 g/mol, this compound is characterized by a biphenyl structure and a carbamate functional group, which contribute to its lipophilicity and biological interactions.
Structural Characteristics
The structural arrangement of this compound includes:
- Biphenyl moiety : Facilitates π-π interactions with aromatic amino acids in proteins.
- Carbamate group : Capable of forming hydrogen bonds with various biological targets.
These features suggest its potential as a scaffold for drug design, particularly in developing enzyme inhibitors or receptor modulators.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The biphenyl system enhances the compound's specificity and potency by allowing it to engage in significant molecular interactions such as:
- Hydrogen bonding : Between the carbamate group and amino acid side chains.
- Hydrophobic interactions : Due to the tert-butyl group, which increases lipophilicity.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of findings from selected research:
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Inhibition of Fatty Acid Synthesis : In vitro assays indicated that this compound effectively inhibited fatty acid synthesis in HepG2 cells, demonstrating an EC50 of approximately 1.6 µM .
- Anti-cancer Properties : In vivo experiments conducted on obese Zucker rats revealed that the compound significantly lowered hepatic malonyl-CoA levels, suggesting its role in modulating metabolic pathways associated with cancer progression .
- Drug Resistance Mechanism : The compound's interaction with P-gp suggests it may serve as a lead candidate for overcoming multidrug resistance in cancer therapies by enhancing drug bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Work in a fume hood to minimize inhalation risks, as carbamates may release hazardous vapors during synthesis or handling .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as some carbamates cause irritation .
- Storage : Store in tightly sealed containers at 2–8°C to prevent degradation. Avoid exposure to moisture and strong oxidizers .
- Spill Management : Use inert absorbents (e.g., sand) for containment. Dispose of waste via licensed hazardous waste services .
Q. What synthetic routes are commonly employed for tert-butyl carbamate derivatives with biphenyl backbones?
- Methodological Answer :
- Protection-Deprotection Strategy : Use tert-butyl carbamate (Boc) as a protecting group for amines. React Boc-anhydride with the amine-functionalized biphenyl intermediate under basic conditions (e.g., NaHCO₃) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling can introduce biphenyl moieties. For example, couple 3-bromobenzyl derivatives with 2'-aminomethylphenylboronic acid .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity .
Q. How can researchers confirm the structural integrity of tert-butyl carbamate derivatives post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl group at ~1.3 ppm in ¹H NMR; carbamate carbonyl at ~155 ppm in ¹³C NMR) .
- FT-IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational docking studies optimize the design of tert-butyl carbamate derivatives for target enzyme interactions?
- Methodological Answer :
- Software Selection : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency .
- Grid Setup : Define the binding pocket using crystallographic data of the target enzyme (e.g., proteases or kinases). Adjust grid dimensions to encompass active sites .
- Validation : Compare docking poses with known inhibitors. Analyze binding energy (ΔG) and hydrogen-bonding interactions to prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in biological activity data for carbamate derivatives?
- Methodological Answer :
- Dose-Response Replication : Conduct triplicate assays (e.g., IC₅₀ in enzyme inhibition) under standardized conditions to rule out variability .
- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess if metabolite interference explains inconsistent bioactivity .
Q. How do reaction conditions influence the stereochemical outcome of tert-butyl carbamate synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) to control stereochemistry at the aminomethyl-biphenyl junction .
- Temperature/Solvent Effects : Polar aprotic solvents (e.g., DMF) at 0–5°C favor kinetic control, reducing racemization .
- Monitoring : Use chiral HPLC to track enantiomeric excess (ee) during reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
